2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid
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Overview
Description
2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group and a labeled carbon ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor, followed by cyclization and functional group transformations . The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for substitution reactions, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The labeled carbon atoms allow for detailed studies of the compound’s metabolic pathways and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Another compound with a trifluoromethyl group, known for its antimicrobial properties.
4-(Trifluoromethyl)pyridine: Used in the synthesis of metal-organic frameworks and other advanced materials.
Uniqueness
2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid is unique due to the presence of labeled carbon atoms, which allows for detailed tracking and analysis in various research applications. Its structural features also contribute to its potential as a versatile building block in organic synthesis and drug development.
Properties
CAS No. |
1325559-33-8 |
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Molecular Formula |
C13H9F3N2O2 |
Molecular Weight |
288.17 g/mol |
IUPAC Name |
2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i1+1,3+1,4+1,7+1,8+1,9+1 |
InChI Key |
JZFPYUNJRRFVQU-IKCRXMKJSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)N[13C]2=[13CH][13CH]=[13CH][13C](=[13CH]2)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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